![molecular formula C15H14N4O B15055142 N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide is a compound that features a benzimidazole moiety fused with a pyridine ring Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Métodos De Preparación
The synthesis of N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1H-benzimidazole with 3-chloropyridine under basic conditions to form the intermediate product, which is then acetylated to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with DNA, interfering with its replication and transcription processes .
Comparación Con Compuestos Similares
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a similar structure.
The uniqueness of this compound lies in its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N4O |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
N-[4-(2-methylbenzimidazol-1-yl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C15H14N4O/c1-10-17-12-5-3-4-6-14(12)19(10)15-7-8-16-9-13(15)18-11(2)20/h3-9H,1-2H3,(H,18,20) |
Clave InChI |
HDRHEKQVTMEQIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1C3=C(C=NC=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


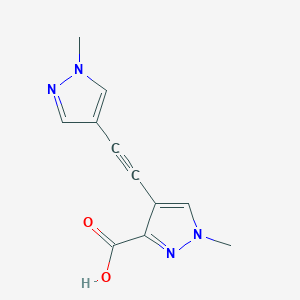
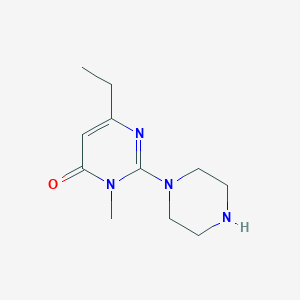
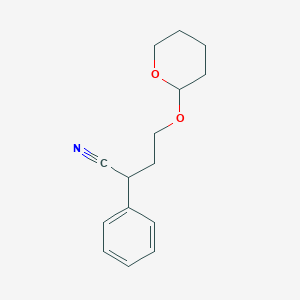

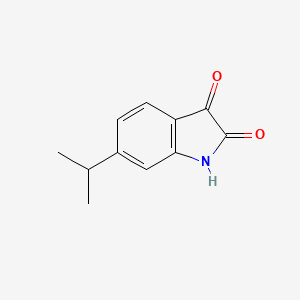
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)


![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
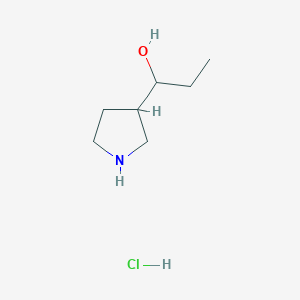
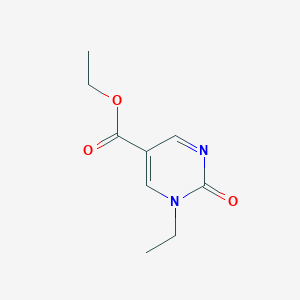
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)

